Deca-1,4,9-triene

Vue d'ensemble

Description

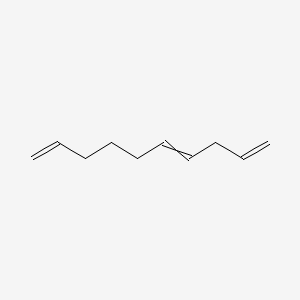

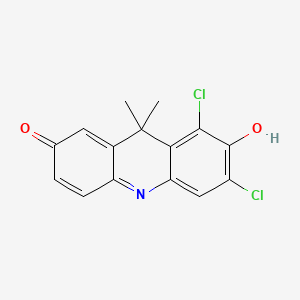

Deca-1,4,9-triene is a biochemical . It is also known as 1,4,9-Decatriene and its molecular formula is C10H16 . The average mass is 136.234 Da .

Synthesis Analysis

The synthesis of this compound has been described in a few studies. For instance, a passage from this compound to (E,E)-dodeca-8,10-dienol in five stages with an overall yield of 23% has been found by the selective transformations of deca-1,4,9-trien-1-yltrimethylsilane .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 25 bonds. There are 9 non-H bonds, 3 multiple bonds, 6 rotatable bonds, and 3 double bonds .Chemical Reactions Analysis

The trimerization of butadiene to 1,5,9-cyclododecatriene is technically the most important process giving access to medium-ring compounds . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts, formed in the trimerization of butadiene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 136.23404 g/mol . The IUPAC name is (4E)-deca-1,4,9-triene .Applications De Recherche Scientifique

Synthesis and Material Science

Deca-1,4,9-triene plays a significant role in the field of synthesis and material science. Yusupova et al. (1978) discuss the linear co-oligomerization of trimethylvinylsilane with butadiene, resulting in the formation of this compound through desilylation of the resultant trienes. This process is relevant for synthesizing silicon-containing polyenes, highlighting the utility of this compound in creating new materials with specific chemical properties (Yusupova et al., 1978).

Photolysis and Chemical Transformations

Photolysis and chemical transformations involving this compound have been explored extensively. Tobe et al. (2001) synthesized dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives as precursors to generate dialkynylvinylidenes, which upon photolysis, yielded linear polyynes. This study demonstrates the potential of this compound derivatives in producing new chemical structures through light-induced transformations (Tobe et al., 2001).

Catalytic Applications

Catalytic applications of compounds related to this compound have been investigated. D’yakonov et al. (2017) developed a catalytic system based on Co(acac)2 for [6 + 2] cycloaddition of terminal alkynes to cyclooctatetraene, producing substituted bicyclo[4.3.1]decanes. This research shows the applicability of this compound structures in facilitating new types of catalytic reactions, useful in synthetic organic chemistry (D’yakonov et al., 2017).

Polymerization and Material Properties

The use of this compound derivatives in polymerization and the study of material properties is another significant application. Stelzer et al. (1986) showed the use of tricyclo[4.2.2.02,5]deca-3,7,9-triene as a monomer for metathesis polymerizations, investigating several catalyst systems and their influence on the polymer's molecular weight and composition. This research contributes tounderstanding how this compound derivatives can be utilized in the creation of polymers with unique properties (Stelzer et al., 1986).

Chemical Reactions and Structure Analysis

This compound is also involved in diverse chemical reactions and structure analysis. For instance, Kreiter and Eckert (1997) studied the light-induced [6+2] cycloadditions of dienes to tricarbonyl(η6-1,3,5,7-cyclooctatetraene)chromium, where this compound derivatives played a crucial role. This type of research is essential for understanding complex chemical reactions and the formation of new compounds (Kreiter & Eckert, 1997).

Biochemistry and Natural Compounds

In the realm of biochemistry and natural compounds, Odinokov et al. (1984) explored the transformation of this compound to (E,E)-dodeca-8,10-dienol, a process relevant in the synthesis of certain insect pheromones. This showcases the potential of this compound in the synthesis of biologically active compounds (Odinokov et al., 1984).

Mécanisme D'action

Orientations Futures

The trimerization of butadiene to 1,5,9-cyclododecatriene is still a very important intermediate, mainly for the production of laurolactam and polyamide-12, one of the most important specialty engineering plastics for automotive applications . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts . This contributes to a better understanding of the mechanism of this centrally important reaction .

Propriétés

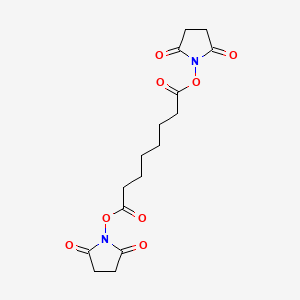

| { "Design of the Synthesis Pathway": "The synthesis of Deca-1,4,9-triene can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "1,5-cyclooctadiene", "n-butyllithium", "1,3-dibromopropane", "sodium amide", "2-butyne", "tetrahydrofuran (THF)", "diethyl ether" ], "Reaction": [ "1. Treatment of 1,5-cyclooctadiene with n-butyllithium in THF generates the corresponding lithium cyclooctadienide.", "2. Addition of 1,3-dibromopropane to the lithium cyclooctadienide produces a cyclooctadiene derivative with a bromopropyl substituent at the 4-position.", "3. Treatment of the bromopropyl derivative with sodium amide in liquid ammonia results in deprotonation at the 9-position, generating a cyclooctadiene derivative with a bromopropyl and a sodium amide substituent at the 4- and 9-positions, respectively.", "4. Addition of 2-butyne to the cyclooctadiene derivative in diethyl ether, followed by heating, results in a Diels-Alder reaction to form the desired Deca-1,4,9-triene product." ] } | |

Numéro CAS |

10124-98-8 |

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

(4E)-deca-1,4,9-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |

Clé InChI |

TVEFFNLPYIEDLS-VQHVLOKHSA-N |

SMILES isomérique |

C=CCCC/C=C/CC=C |

SMILES |

C=CCCCC=CCC=C |

SMILES canonique |

C=CCCCC=CCC=C |

Apparence |

Solid powder |

Autres numéros CAS |

10124-98-8 |

Pictogrammes |

Flammable; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

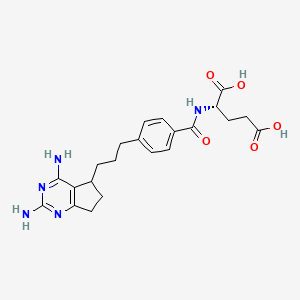

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)

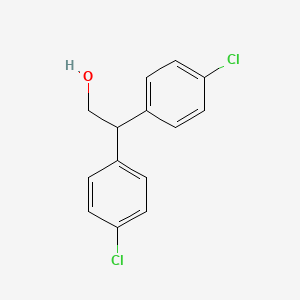

![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)